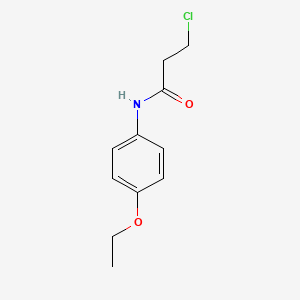

3-chloro-N-(4-ethoxyphenyl)propanamide

描述

3-chloro-N-(4-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a propanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

[ \text{4-ethoxyaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar principles as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions

3-chloro-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Hydrolysis: Formation of 4-ethoxyaniline and 3-chloropropanoic acid.

Oxidation and Reduction: Formation of N-oxides or amines, respectively.

科学研究应用

3-chloro-N-(4-ethoxyphenyl)propanamide is used in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

3-chloro-N-(4-ethoxyphenyl)butanamide: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

3-chloro-N-(4-ethoxyphenyl)propanamide is unique due to the presence of both chloro and ethoxyphenyl groups, which confer specific chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chloro-N-(4-ethoxyphenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. For example, 3-chloro-N-(4-ethynylphenyl)propanamide is prepared by reacting chloropropionyl chloride with 4-ethynylaniline in dichloromethane at −10 °C for 1 hour, followed by aqueous/organic work-up (>99% yield) . Optimization involves controlling temperature (e.g., −10 °C to prevent side reactions) and solvent choice (e.g., acetonitrile at 50 °C for 24 hours for subsequent amine substitutions). Monitoring via TLC (hexane/ethyl acetate = 7:3) ensures reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR : The amide proton (N–H) appears as a singlet at δ ~8.3 ppm (¹H NMR), while the ethoxy group’s methylene protons resonate at δ ~3.4–4.1 ppm .

- X-ray crystallography : Bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) confirm amide resonance . Hydrogen-bonding networks (N–H···O and C–H···O) stabilize the crystal lattice, with graph-set analysis (C₁₁(4)) describing chain motifs .

- IR : Amide C=O stretch appears at ~1650–1680 cm⁻¹, and N–H bending at ~1550 cm⁻¹ .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid skin contact due to potential toxicity; handle chlorinated intermediates (e.g., chloropropionyl chloride) in a glovebox .

- Dispose of waste via approved chemical disposal protocols, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and bond dissociation energies. For example, hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies) .

- Wavefunction analysis (Multiwfn) : Visualize electron localization (ELF) or charge transfer in hydrogen bonds. This aids in rationalizing crystallographic observations (e.g., resonance effects in amide groups) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity or binding affinity?

Methodological Answer:

- Derivative synthesis : Replace the ethoxy group with methoxy, sulfamoyl, or halogen substituents. Compare interactions with biological targets (e.g., G-quadruplex DNA) via UV-Vis titration and molecular docking .

- Case study : 3-Chloro-N-(4-sulfamoylphenyl)propanamide exhibits stronger N–H···O hydrogen bonds (d = 1.88 Å) due to electron-withdrawing sulfamoyl groups, enhancing ligand-protein interactions .

Q. How can crystallographic data resolve contradictions in spectroscopic or computational results?

Methodological Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement. For example, anisotropic displacement parameters clarify thermal motion discrepancies in X-ray data .

- ORTEP-3 visualization : Analyze packing diagrams to validate hydrogen-bonding patterns (e.g., intercentroid distances of 4.8194 Å in 3-chloro-N-(4-methoxyphenyl)propanamide) .

Q. What strategies mitigate byproduct formation during amide coupling or alkylation?

Methodological Answer:

- Excess amine : Use 2–3 equivalents of primary amine (e.g., in acetonitrile at 50 °C) to drive substitution reactions to completion and minimize unreacted chloro intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from byproducts like dichlorinated species .

属性

IUPAC Name |

3-chloro-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVRXZDDYKNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404058 | |

| Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19314-15-9 | |

| Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-PARA-PROPIONOPHENETIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。